2-{[(Pyrimidin-2-ylsulfanyl)acetyl]amino}benzoic acid
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Overview
Description
2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZOIC ACID is a compound that features a pyrimidine ring attached to a benzoic acid moiety through a sulfur-containing acetamido linker
Preparation Methods
The synthesis of 2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZOIC ACID typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and sulfur-containing reagents.
Attachment of the Acetamido Linker: The acetamido linker is introduced by reacting the pyrimidine derivative with chloroacetyl chloride under basic conditions.
Coupling with Benzoic Acid: The final step involves coupling the acetamido-pyrimidine intermediate with benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Chemical Reactions Analysis
2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-fibrotic agent, showing promising activity against hepatic stellate cells.
Biological Research: It is used in the study of collagen prolyl 4-hydroxylases and their role in fibrosis.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZOIC ACID involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases. By inhibiting these enzymes, the compound reduces collagen synthesis and deposition, thereby exerting its anti-fibrotic effects . The pyrimidine ring plays a crucial role in binding to the active site of the enzyme, while the benzoic acid moiety enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZOIC ACID can be compared with similar compounds such as:
2-(Pyridin-2-ylsulfanyl)propanoic acid: This compound has a similar sulfur-containing linker but features a pyridine ring instead of a pyrimidine ring.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyrimidine core but differ in their substituents and linkers, leading to variations in their biological activities.
The uniqueness of 2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZOIC ACID lies in its specific combination of a pyrimidine ring, sulfur-containing linker, and benzoic acid moiety, which together contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C13H11N3O3S |
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Molecular Weight |
289.31 g/mol |
IUPAC Name |
2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C13H11N3O3S/c17-11(8-20-13-14-6-3-7-15-13)16-10-5-2-1-4-9(10)12(18)19/h1-7H,8H2,(H,16,17)(H,18,19) |
InChI Key |
JATNSTMICLPIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=NC=CC=N2 |
Origin of Product |
United States |
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